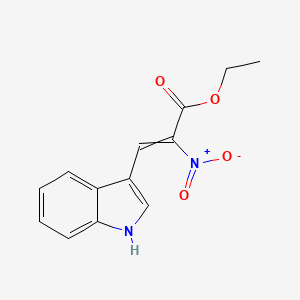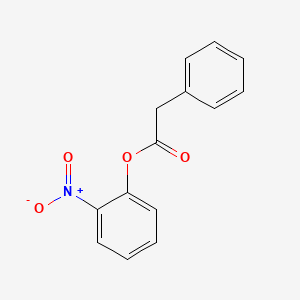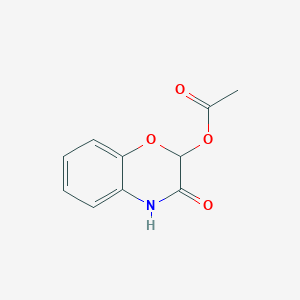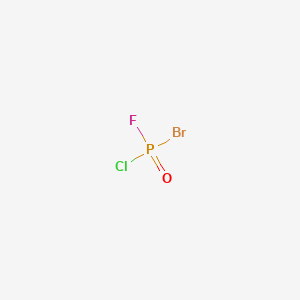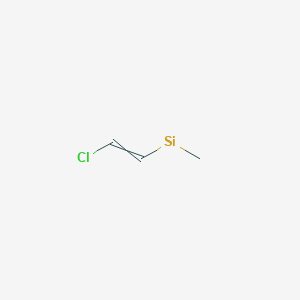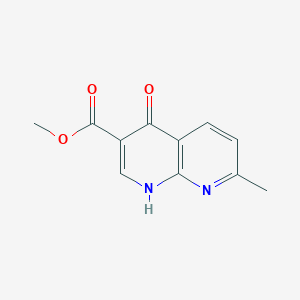
2,4,6-Tristyryl-S-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tristyryl-S-triazine is a chemical compound belonging to the triazine family, characterized by its three styryl groups attached to a triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tristyryl-S-triazine typically involves the cyclization of aldehydes with ammonium iodide as the nitrogen source. This method is atom-efficient and straightforward, operating smoothly under air atmosphere. The yields of this reaction can range from 18% to 72% .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using iron-catalyzed processes. The use of inexpensive and readily available ammonium salts as the nitrogen source makes this method economically viable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Tristyryl-S-triazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction may produce triazine hydrides .
Wissenschaftliche Forschungsanwendungen
2,4,6-Tristyryl-S-triazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: It is used in the study of biological systems and can act as a probe for detecting specific biomolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,4,6-Tristyryl-S-triazine involves its interaction with specific molecular targets and pathways. For instance, in the presence of ferric chloride, it forms a complex that can be used for the spectrophotometric determination of iron. This complex formation is crucial for its function as an analytical reagent .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Tris(2-pyridyl)-s-triazine: Known for its use in the determination of iron in colorimetric analysis.
2,4,6-Trisubstituted-1,3,5-triazines: These compounds have extensive applications in pharmaceuticals, liquid crystals, and organic light-emitting diodes.
Eigenschaften
CAS-Nummer |
21577-41-3 |
|---|---|
Molekularformel |
C27H21N3 |
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
2,4,6-tris(2-phenylethenyl)-1,3,5-triazine |
InChI |
InChI=1S/C27H21N3/c1-4-10-22(11-5-1)16-19-25-28-26(20-17-23-12-6-2-7-13-23)30-27(29-25)21-18-24-14-8-3-9-15-24/h1-21H |
InChI-Schlüssel |
NKWZFTHTVVPSJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NC(=N2)C=CC3=CC=CC=C3)C=CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



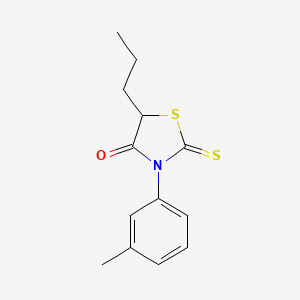




![Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro-](/img/structure/B14703939.png)
![6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B14703958.png)
